Ethyl (2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate
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Overview
Description
Ethyl (2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate is a useful research compound. Its molecular formula is C16H15N3O3S and its molecular weight is 329.37. The purity is usually 95%.
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Scientific Research Applications
Electrochemical and Electrochromic Applications
Research has shown that compounds containing thiophene and oxadiazole units exhibit significant electrochemical activity and electrochromic properties. For instance, novel donor-acceptor type monomers with thiophene units have been synthesized, demonstrating good electrochemical activity and distinct UV–vis absorption due to the introduction of acceptor groups with varying polarity. Electropolymerized films of these monomers show well-defined oxidation and reduction processes, with potential applications in electrochromic devices due to their color change capabilities and reasonable optical contrast and switching time (Bin Hu et al., 2013).
Luminescence and Optical Properties
Copper complexes with carbazole and oxadiazole moieties have been synthesized, characterized, and found to be efficient green emitters with improved luminescent parameters in solutions. These findings suggest potential applications in light-emitting devices and other optoelectronic applications (Weiyang Bai & Li Sun, 2012).
Synthesis of Polyfunctional Derivatives
Efforts in heterocyclic synthesis using ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have led to the creation of pyran, pyridine, and pyridazine derivatives. This demonstrates the compound's versatility in synthesizing polyfunctionally substituted derivatives, relevant for developing new pharmaceuticals or materials with unique chemical properties (R. Mohareb et al., 2004).
Anticancer Activity
Carbazole derivatives synthesized from ethyl chloroacetate and carbazole have shown significant antibacterial, antifungal, and anticancer activities. This highlights the potential for developing new therapeutic agents targeting various cancers (D. Sharma et al., 2014).
Industrial Applications
The synthesis and characterization of BOC-protected thio-1,3,4-oxadiazol-2-yl derivatives have been pursued for industrial applications, showcasing the broad utility of such compounds beyond biomedicine, including potential use in photoelectronic devices (S. Shafi et al., 2021).
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential as biologically active compounds . They have shown a variety of biological effects, making them a vital tool for medicinal chemists .
Mode of Action
It’s known that thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The interaction of this compound with its targets and the resulting changes would be dependent on these properties.
Biochemical Pathways
Thiophene derivatives are known to play a significant role in various biological activities . The downstream effects of these pathways would be influenced by the specific targets and mode of action of the compound.
Result of Action
Based on the known properties of thiophene derivatives, it can be inferred that the compound may have potential anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Properties
IUPAC Name |
ethyl N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-2-21-16(20)17-12-7-4-3-6-11(12)10-14-18-15(19-22-14)13-8-5-9-23-13/h3-9H,2,10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWOMULCGSZJQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CC=C1CC2=NC(=NO2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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